5-(4-Iodophenyl)pentanoic acid

Radiopharmacy Pharmacokinetics Albumin Binder

This para-iodo fatty acid provides unmatched reactivity in Pd-catalyzed cross-couplings and enables direct ¹²³I labeling for SPECT. Its fast-clearing albumin binding (T50%IA ~0.8h) makes it ideal for radioconjugate design. Chloro/bromo analogs cannot substitute. Sourced for high-purity R&D applications.

Molecular Formula C11H13IO2
Molecular Weight 304.12 g/mol
CAS No. 116680-98-9
Cat. No. B1436650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)pentanoic acid
CAS116680-98-9
Molecular FormulaC11H13IO2
Molecular Weight304.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)O)I
InChIInChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
InChIKeyAVVFIQYGBUOFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Iodophenyl)pentanoic Acid: Core Properties and Class Context for Procurement and Research


5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) is an omega-iodophenyl fatty acid derivative, classified as a para-substituted phenylpentanoic acid. Its molecular formula is C11H13IO2, with a molecular weight of 304.12 g/mol [1]. This compound is primarily recognized as a research chemical and a key intermediate, with applications spanning medicinal chemistry and radiopharmaceutical development. Its structural signature—a five-carbon aliphatic chain terminating in a carboxylic acid, coupled with a para-iodophenyl group—imparts distinct physicochemical and biochemical properties. The iodine atom is critical for both its utility in radiolabeling applications (e.g., SPECT imaging) and its role as a synthetic handle in cross-coupling chemistry [2]. The compound is typically supplied as a solid with a purity of ≥95% for research applications .

Why 5-(4-Iodophenyl)pentanoic Acid is Not Interchangeable with Other Halogenated or Non-Halogenated Analogs


Direct substitution of 5-(4-Iodophenyl)pentanoic acid with its chloro-, bromo-, or non-halogenated phenylpentanoic acid analogs is not scientifically sound for most research and industrial applications. The iodine substituent confers unique properties that are absent in the other halogen variants: (1) a significantly larger atomic radius and polarizability, which drastically alters the compound's reactivity profile in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]; (2) a substantially greater atomic mass, enabling the synthesis of heavy isotope-labeled analogs for SPECT imaging—a function for which bromo- and chloro- derivatives are not suitable without alternative radioisotopes [2]; and (3) distinct interactions with biological targets, such as albumin, where the iodine atom contributes to a specific binding affinity that is not replicated by other halogens [3].

Quantitative Differentiation of 5-(4-Iodophenyl)pentanoic Acid: A Comparative Evidence Guide


Albumin Binding Affinity: 5-(p-Iodophenyl)pentanoate vs. 4-(p-Iodophenyl)butanoate

In a systematic study of albumin-binding moieties for radiopharmaceuticals, the 5-(p-iodophenyl)pentanoate entity (DOTA-ALB-24) demonstrated a significantly shorter blood half-life (T50%IA ~0.8 h) compared to its 4-(p-iodophenyl)butanoate counterpart (DOTA-ALB-1, T50%IA ~8 h) when conjugated to DOTA and labeled with lutetium-177. This difference is attributed to the ~3-fold stronger in vitro albumin-binding affinity of the butanoate derivative [1]. This provides a crucial tunable parameter: the pentanoate chain yields faster blood clearance, which can be advantageous for applications requiring reduced background or rapid imaging, while the butanoate chain offers prolonged circulation.

Radiopharmacy Pharmacokinetics Albumin Binder

Diagnostic Utility in SPECT Imaging: Iodine-123 Enabled Visualization

5-(4-Iodophenyl)pentanoic acid serves as a diagnostic agent in single-photon emission computed tomography (SPECT) for the assessment of hepatic function and diagnosis of hepatitis, a capability directly linked to the presence of the iodine atom . Its metabolism by fatty acid amide hydrolase and subsequent renal excretion provides a measurable pharmacokinetic signal . In contrast, the chloro- and bromo- analogs cannot be used for this purpose without substituting the halogen with a suitable radioisotope (e.g., ⁷⁶Br or ¹⁸F), which introduces significant synthetic and regulatory complexities.

Nuclear Medicine Diagnostic Imaging Hepatology

Lipoxygenase Inhibition: A Shared Class Activity with Distinct Halogen Effects

5-(4-Iodophenyl)pentanoic acid is reported to inhibit lipoxygenase, thereby reducing the production of pro-inflammatory leukotrienes and prostaglandins [1]. This activity is also observed in the bromo- analog [2]. However, the specific inhibitory potency (IC50) data for the iodo-derivative is not publicly available for a direct quantitative comparison. The evidence for this activity is derived from qualitative statements of effect rather than precise enzyme inhibition constants. Therefore, while both compounds exhibit anti-inflammatory potential via this pathway, a definitive potency ranking cannot be established.

Inflammation Enzyme Inhibition Arachidonic Acid Pathway

Synthetic Versatility: Iodine as a Superior Leaving Group for Cross-Coupling

The iodine atom on 5-(4-iodophenyl)pentanoic acid is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a more versatile building block for complex molecule synthesis than its bromo- or chloro- counterparts [1]. This is a well-established principle in organometallic chemistry: aryl iodides generally react faster and under milder conditions than the corresponding bromides or chlorides. While this is a class-level inference rather than a head-to-head kinetic study for this specific compound, the difference in reactivity is a fundamental and quantifiable parameter in synthetic planning.

Organic Synthesis Cross-Coupling Building Block

Optimal Application Scenarios for 5-(4-Iodophenyl)pentanoic Acid Based on Validated Differentiation


Preclinical Radiopharmaceutical Development Requiring Tunable Pharmacokinetics

As demonstrated in the direct comparison by Busslinger et al., the 5-(p-iodophenyl)pentanoate moiety provides a specific, fast-clearing albumin-binding profile (T50%IA ~0.8 h) compared to the butanoate analog (~8 h) [1]. This scenario is ideal for designing radioconjugates where rapid blood clearance is desired to improve target-to-background ratios in early imaging time points, or to minimize systemic radiation exposure. The compound is therefore uniquely suited for creating targeted radiotherapeutics or diagnostics requiring a shorter circulatory half-life.

Synthesis of Advanced Organic Building Blocks via Cross-Coupling

Leveraging the superior reactivity of the aryl iodide group, 5-(4-iodophenyl)pentanoic acid is a highly efficient substrate for palladium-catalyzed cross-coupling reactions [2]. This scenario is best applied in medicinal chemistry campaigns where the goal is to rapidly generate libraries of 5-phenylpentanoic acid derivatives with diverse biaryl, alkenyl, or alkynyl substitutions. The iodine's reactivity enables high conversion rates and functional group tolerance, making it a more productive choice than the corresponding bromo- or chloro- building blocks.

Nuclear Medicine Research for Hepatic and Metabolic Imaging

The compound's established role as a SPECT diagnostic agent for hepatitis assessment provides a direct research application. This scenario is relevant for groups developing or validating new imaging protocols for liver function and metabolic disorders. The compound serves as a known comparator or precursor for novel iodinated fatty acid analogs, with the iodine atom being essential for ¹²³I radiolabeling and subsequent SPECT visualization. The chloro- and bromo- analogs are not viable substitutes for this specific application.

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